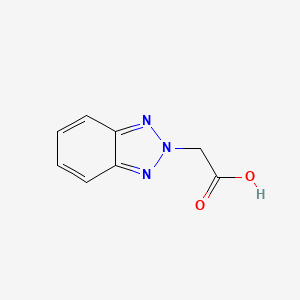

Benzotriazol-2-yl-acetic acid

Overview

Description

Benzotriazol-2-yl-acetic acid is a chemical compound that is part of the benzotriazole family . It is recognized for its potential in various chemical reactions and transformations .

Synthesis Analysis

The synthesis of benzotriazole compounds, including Benzotriazol-2-yl-acetic acid, involves a variety of reactions. Benzotriazole can easily be introduced into a molecule and activates it toward numerous transformations . For instance, Benzotriazol-1-yl-(1H-pyrrol-2-yl)methanone, when reacted with different ketones, isocyanates, and isothiocyanates in the presence of a non-nucleophilic base, furnished pyrrolo[1,2-c]oxazol-1-ones and pyrrolo[1,2-c]imidazoles in a simple one-step method .Molecular Structure Analysis

The molecular structure of Benzotriazol-2-yl-acetic acid is characterized by a benzotriazole ring which displays large π-electron delocalization . The structure was solved by direct methods and refined to R 0.044 for 727 observed reflections by block-diagonal least-squares .Chemical Reactions Analysis

Benzotriazol-2-yl-acetic acid is noted for its reactivity in forming various compounds. It can act either as an acid or base, and it can also bind to other species, utilizing the lone pair electrons . This property allows it to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazol-2-yl-acetic acid shares similar physical and chemical properties with other benzotriazole compounds. Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water at 20 g/L .Scientific Research Applications

Synthesis of Pharmacologically Important Heterocyclic Skeletons

Benzotriazol-2-yl-acetic acid plays a crucial role in the synthesis of heterocyclic compounds, which are the backbone of many pharmacologically active agents . Its methodology is recognized for its versatility in constructing diverse heterocyclic skeletons that are significant in pharmaceutical research.

Development of Novel Organic Synthesis Protocols

The compound is used to develop new and efficient synthesis protocols for attractive heterocyclic scaffolds. This is essential for organic chemists who are in pursuit of new pharmaceutical lead structures .

Material Science Applications

In material science, Benzotriazol-2-yl-acetic acid is utilized to create new materials with improved properties such as thermal stability, mechanical strength, or optical performance . This demonstrates its adaptability beyond biological applications.

Synthesis Auxiliary and Catalyst

It serves as a synthetic auxiliary and catalyst in several reactions, including the Baylis–Hillman reaction and various coupling reactions. This highlights its operational simplicity and the growing interest in its use in organic synthesis .

Reactivity and Synthetic Utility

Benzotriazol-2-yl-acetic acid derivatives exhibit unique reactivity profiles that are beneficial in the synthesis of complex structures. Its derivatives are characterized by excellent leaving group ability, electron-donating or withdrawing character, and stabilization of radicals .

Synthesis of Nitrogen Heterocycles

The compound is successfully applied to the synthesis of six-membered nitrogen heterocycles, which may be useful for the synthesis of pyrrolidine and piperidine alkaloids . These nitrogen heterocycles are important in the development of a variety of pharmaceuticals.

Future Directions

The synthesis of benzotriazole compounds, including Benzotriazol-2-yl-acetic acid, has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . Future research may focus on developing new benzotriazole-mediated heterocyclic skeletons and exploring their potential applications in various fields .

Mechanism of Action

Target of Action

Benzotriazol-2-yl-acetic acid, also known as 2-carboxymethyl-2h-benzotriazole, is a derivative of benzotriazole . Benzotriazole derivatives have been found to interact with a variety of targets in biological systems . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . .

Mode of Action

Benzotriazole derivatives, in general, are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These diverse non-covalent interactions could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzotriazole is known to be highly stable , which could potentially impact the bioavailability of its derivatives.

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzotriazol-2-yl-acetic acid. For instance, benzotriazole UV stabilizers, a group of industrial chemicals used in various consumer products and industrial applications, have been detected in all environmental matrices . Humans are exposed to these chemicals from environmental media, food, personal care products, and consumer products . As a result, these chemicals have been detected in human breast milk, attracting researchers and regulatory bodies worldwide .

properties

IUPAC Name |

2-(benzotriazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVKBZMURLITOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349409 | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-68-7 | |

| Record name | Benzotriazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the electron-donating ability of Benzotriazol-2-yl-acetic acid (specifically, bis(2H-benzotriazol-2-yl)acetic acid) compare to other common ligands like bis(1H-pyrazol-1-yl)acetic acid?

A1: Research suggests that bis(2H-benzotriazol-2-yl)acetic acid acts as a weaker electron-donating ligand compared to bis(1H-pyrazol-1-yl)acetic acid. This conclusion is based on both experimental infrared spectroscopy data and Density Functional Theory (DFT) calculations performed on a manganese tricarbonyl complex incorporating the bis(2H-benzotriazol-2-yl)acetic acid ligand. [] You can find more details about the specific complex and the study in the paper titled "N,N,O Ligands Based on Triazoles and Transition Metal Complexes Thereof" [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)